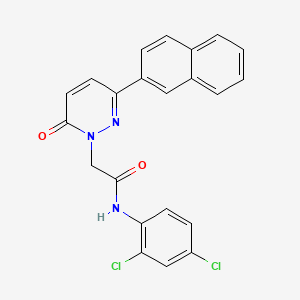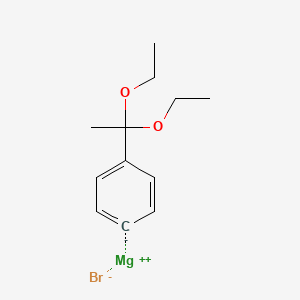
4-(1,1-Diethoxyethyl)phenylmagnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,1-Diethoxyethyl)phenylmagnesium bromide, 0.50 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used as a Grignard reagent in organic synthesis. Grignard reagents are pivotal in forming carbon-carbon bonds, making them invaluable in the synthesis of various organic compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 4-(1,1-Diethoxyethyl)phenylmagnesium bromide involves the reaction of 4-(1,1-Diethoxyethyl)bromobenzene with magnesium metal in an anhydrous environment, typically in THF. The reaction is carried out under inert conditions to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
Industrial production of Grignard reagents, including this compound, follows similar principles but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,1-Diethoxyethyl)phenylmagnesium bromide primarily undergoes nucleophilic addition reactions. It can react with carbonyl compounds to form alcohols, with esters to form tertiary alcohols, and with epoxides to form alcohols .
Common Reagents and Conditions
Common reagents used with this compound include aldehydes, ketones, esters, and epoxides. The reactions are typically carried out in anhydrous THF under inert conditions to prevent side reactions .
Major Products
The major products formed from reactions with this compound include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used .
Applications De Recherche Scientifique
4-(1,1-Diethoxyethyl)phenylmagnesium bromide is widely used in scientific research for the synthesis of complex organic molecules. Its applications span various fields, including:
Chemistry: Used in the synthesis of pharmaceuticals, agrochemicals, and polymers.
Biology: Employed in the preparation of biologically active compounds and intermediates.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(1,1-Diethoxyethyl)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(1,1-Diethoxyethyl)phenylmagnesium bromide include:
Uniqueness
This can be particularly useful in the synthesis of complex organic molecules where specific functional groups are required .
Propriétés
Formule moléculaire |
C12H17BrMgO2 |
|---|---|
Poids moléculaire |
297.47 g/mol |
Nom IUPAC |
magnesium;1,1-diethoxyethylbenzene;bromide |
InChI |
InChI=1S/C12H17O2.BrH.Mg/c1-4-13-12(3,14-5-2)11-9-7-6-8-10-11;;/h7-10H,4-5H2,1-3H3;1H;/q-1;;+2/p-1 |
Clé InChI |
CFIGLTLTAYFWAM-UHFFFAOYSA-M |
SMILES canonique |
CCOC(C)(C1=CC=[C-]C=C1)OCC.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


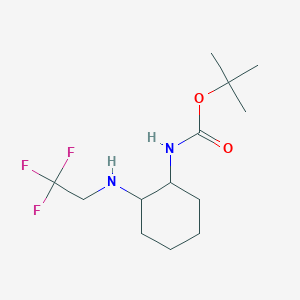
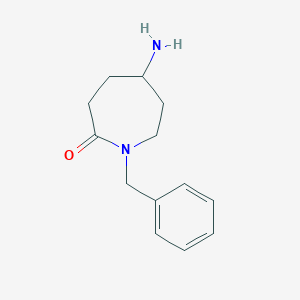
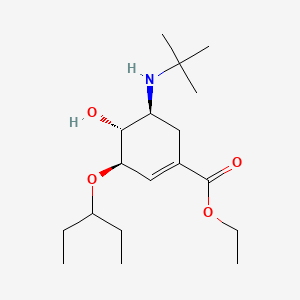

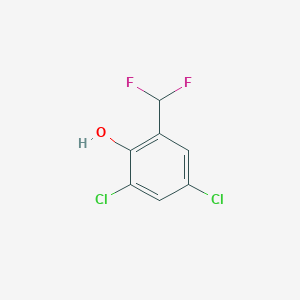
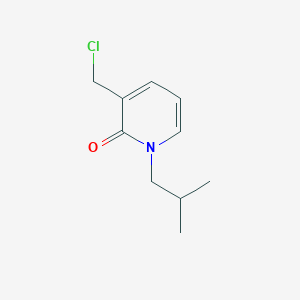
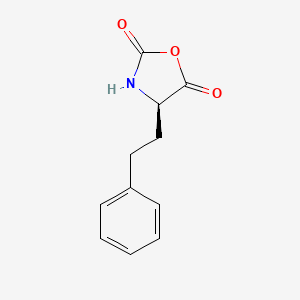
![2-[2-(9H-fluoren-9-ylidene)hydrazinyl]quinoline](/img/structure/B14885864.png)
![[3-(5-Fluoro-2-methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14885865.png)
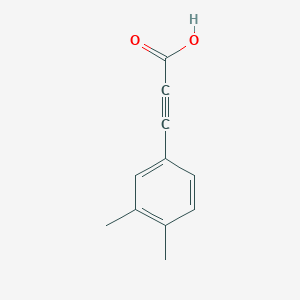
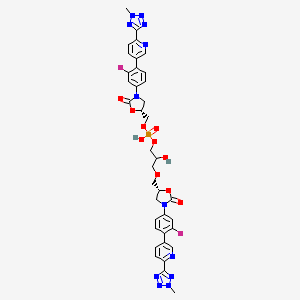
![1-cyclohexyl-3-[2-(morpholin-4-yl)-2-oxoethoxy]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14885879.png)
